molecular formula C10H11F4NO B15238100 (1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B15238100
M. Wt: 237.19 g/mol
InChI Key: IPPPNSBXUUUJKS-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and ®-epichlorohydrin.

    Formation of Epoxide: The aldehyde is reacted with ®-epichlorohydrin under basic conditions to form an epoxide intermediate.

    Ring Opening: The epoxide is then subjected to ring-opening with ammonia or an amine to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as fluorinated ketones, amines, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its fluorinated structure may contribute to improved pharmacokinetic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorinated aromatic ring and amino alcohol moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2R)-1-Amino-1-[4-bromo-3-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2R)-1-Amino-1-[4-methyl-3-(trifluoromethyl)phenyl]propan-2-OL

Uniqueness

Compared to these similar compounds, (1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL stands out due to the presence of the fluorine atom on the aromatic ring. This fluorine atom enhances the compound’s stability, lipophilicity, and overall reactivity, making it particularly valuable in various applications.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1

InChI Key

IPPPNSBXUUUJKS-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Origin of Product

United States

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